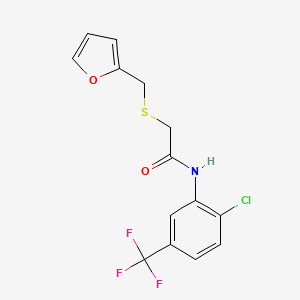
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide, also known as CTFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTFA is a potent inhibitor of certain enzymes that are involved in the regulation of cellular processes, and as such, it has been investigated for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the regulation of inflammation and pain. N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide inhibits the activity of enzymes such as COX-2 and 5-LOX by binding to their active sites and preventing them from catalyzing the production of inflammatory mediators. This leads to a reduction in inflammation and pain. N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the regulation of inflammation and pain. N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide is its potent inhibitory activity against certain enzymes, which makes it useful for studying the role of these enzymes in various cellular processes. Additionally, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide has been found to have a wide range of potential applications in scientific research, including the treatment of cancer, inflammation, and neurological disorders. However, there are some limitations to the use of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide in lab experiments. For example, the synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide can be challenging, and the yield can vary depending on the reaction conditions used. Additionally, the mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide. One area of interest is the development of more efficient synthesis methods for N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide, which could increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide and its potential applications in the treatment of various diseases. Finally, the use of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide in combination with other drugs or therapies should be investigated, as this may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with furan-2-carbaldehyde, followed by the addition of thioacetic acid and subsequent oxidation. The final product is obtained after purification by column chromatography. The yield of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide can vary depending on the reaction conditions used, but typically ranges from 50-80%.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c15-11-4-3-9(14(16,17)18)6-12(11)19-13(20)8-22-7-10-2-1-5-21-10/h1-6H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWGTHYIIOWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


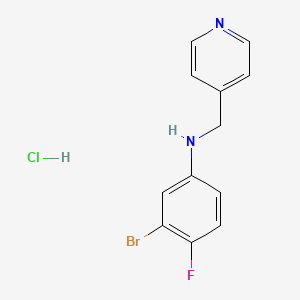

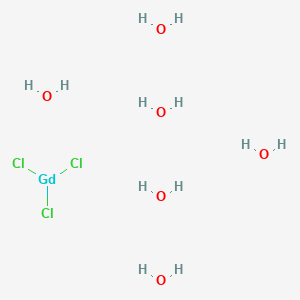
![N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2619095.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)
![N'-[(6-fluoropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2619097.png)
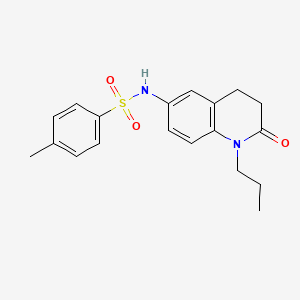
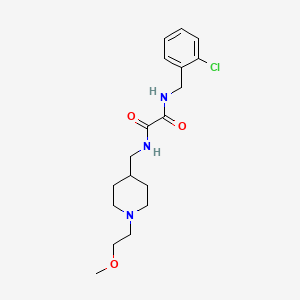
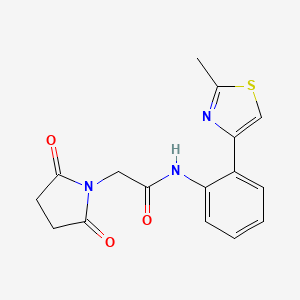
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide](/img/structure/B2619109.png)
![1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B2619110.png)
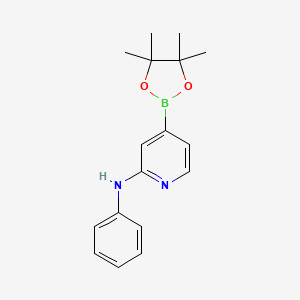
![1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile](/img/structure/B2619114.png)